molecular formula C12H23NO2 B14601597 1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester CAS No. 59454-11-4

1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester

Cat. No.: B14601597
CAS No.: 59454-11-4
M. Wt: 213.32 g/mol
InChI Key: GYOVERVQNZKWBU-UHFFFAOYSA-N
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Description

1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester is a chemical compound belonging to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a pentyl ester group attached to the azepine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexahydro-1H-azepine with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azepine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester
  • 1H-Azepine-1-carboxylic acid, hexahydro-, phenylmethyl ester
  • 1H-Azepine-1-carboxylic acid, hexahydro-, 4-hydroxy-, phenylmethyl ester

Uniqueness

1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

59454-11-4

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

pentyl azepane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-2-3-8-11-15-12(14)13-9-6-4-5-7-10-13/h2-11H2,1H3

InChI Key

GYOVERVQNZKWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)N1CCCCCC1

Origin of Product

United States

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